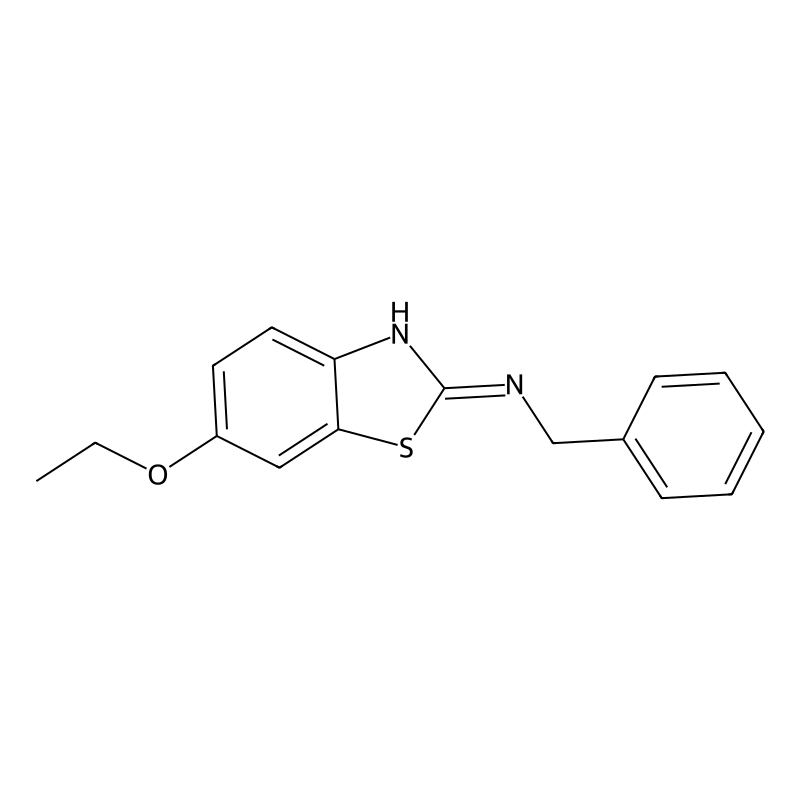N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Applications in Proteomics Research:
N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine is a chemical compound used in proteomics research, particularly in the field of ubiquitination. Ubiquitination is a cellular process where a small protein modifier, ubiquitin, is attached to other proteins. This modification can affect various cellular functions, including protein degradation, protein localization, and protein-protein interactions.
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzyl group and an ethoxy substituent. The molecular formula of this compound is , with a molecular weight of approximately 284.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to its diverse chemical properties and biological activities .
- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction can be achieved with reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
- Substitution: Nucleophilic substitution reactions may occur where the benzyl group can be replaced by other nucleophiles under suitable conditions.
Research indicates that N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine exhibits various biological activities. It has been studied for its potential antimicrobial and antioxidant properties. The compound may interact with specific molecular targets, potentially acting as an enzyme or receptor inhibitor, which contributes to its observed biological effects .
The synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions. This method allows for the introduction of the benzyl group while maintaining the integrity of the benzothiazole structure. Other synthetic routes may also exist but are less commonly documented .
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine has several applications:
- Chemistry: It serves as a building block in synthesizing more complex molecules and acts as a ligand in coordination chemistry.
- Biology: The compound is explored for its potential therapeutic applications in drug development.
- Industry: It is utilized in developing new materials and as an intermediate in various chemical processes .
Studies on the interactions of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine with biological systems suggest that it may modulate specific pathways or molecular targets. Its mechanism of action likely involves binding to enzymes or receptors, which could lead to alterations in biological responses. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine can be compared with other related compounds to highlight its uniqueness:
| Compound Name | Key Differences |
|---|---|
| 6-Ethoxy-1,3-benzothiazol-2-amino | Lacks the benzyl group; different chemical properties |
| N-Benzyl-1,3-benzothiazol-2-amino | Lacks the ethoxy group; affects solubility and reactivity |
| 2-Aminobenzothiazole | Simpler structure; serves as a precursor for derivatives |
These comparisons illustrate how N-benzyl-6-ethoxy-1,3-benzothiazol-2-amino's specific functional groups contribute to its distinct chemical and biological properties .








